Cefteram pivoxil - 82547-81-7

Cefteram pivoxil

Catalog Number: EVT-335534
CAS Number: 82547-81-7
Molecular Formula: C22H27N9O7S2
Molecular Weight: 593.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefteram pivoxil is a third-generation cephalosporin antibiotic prodrug. [] It is an orally administered antibiotic designed to be hydrolyzed to its active form, cefteram, by esterases within the gastrointestinal tract. [] Cefteram exhibits a broad antibacterial spectrum, effectively targeting both gram-positive and gram-negative bacteria. [] Notably, it displays superior antibacterial activity compared to other oral cephalosporins. [, ]

Synthesis Analysis
  • One study describes a novel preparation method for cefteram pivoxil that utilizes acid-base salifying reaction, activated carbon adsorption, electroosmosis treatment, and chromatographic column adsorption separation and purification. [] This method aims to refine and purify the compound, leading to improved purity, product quality, and reduced toxicity and side effects. []
Mechanism of Action

Cefteram pivoxil is hydrolyzed in the gastrointestinal tract to cefteram. [] Cefteram, like other cephalosporins, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. []

Applications

A. Antibacterial Activity:

  • Broad-spectrum activity: Cefteram pivoxil demonstrates efficacy against a wide array of bacteria, encompassing both gram-positive and gram-negative species. [, , , , ]
  • Superior activity: Cefteram exhibits superior antibacterial activity compared to other oral cephalosporins, particularly against beta-lactamase producing bacteria. [, , , ]
  • High Stability: It exhibits high stability against most beta-lactamases, which contribute to its effectiveness against resistant strains. []

B. Pharmacokinetic Studies:

  • Absorption and Excretion: Extensive research has been conducted on the absorption, distribution, metabolism, and excretion of cefteram pivoxil in humans, focusing on factors that can affect its bioavailability. [, , , , , , , , , , , , , , , , , , , , , , , ] These studies involve analyzing blood serum and urine samples to understand how the drug is processed by the body.
  • Influence of Food: Food intake can influence the bioavailability of cefteram pivoxil. [, ] Studies have shown that the amount of drug excreted in urine is lower when taken with food compared to fasting conditions. []
  • Drug Interactions: The co-administration of cefteram pivoxil with other drugs, such as antacids and H2 blockers, has been investigated to understand potential interactions. [, , ] While antacids like aluminum hydroxide gel do not significantly alter its bioavailability, cimetidine, an H2 blocker, can reduce serum levels and urinary recovery of cefteram. [, , ]

C. Animal Studies:

  • Tissue Penetration: Studies in rabbits explored how cefteram pivoxil penetrates various oral tissues, including the tongue, gingiva, glands, lymph nodes, and jawbones. [] This research aimed to understand its distribution and effectiveness in treating infections within these tissues.

D. Analytical Chemistry:

  • Quality Control: Researchers have developed and refined various analytical methods, including HPLC and GC, for the accurate determination of cefteram pivoxil content in different formulations, like tablets and capsules. [, , , , ] This is crucial for quality control and ensuring consistent drug potency and purity.
Future Directions
  • Novel Drug Delivery Systems: Exploring alternative drug delivery systems, like liposomal formulations, could enhance its bioavailability and target specificity, potentially improving its effectiveness and reducing side effects. []

Cefteram

Compound Description: Cefteram is the active metabolite of Cefteram pivoxil. It is a third-generation cephalosporin antibiotic with a broad antibacterial spectrum. Cefteram exhibits high stability against most beta-lactamases . It works by inhibiting bacterial cell wall synthesis. Cefteram is effective against both Gram-positive and Gram-negative bacteria.

Cefteram-A

Relevance: Cefteram-A is relevant to Cefteram pivoxil because it is studied alongside Cefteram in research analyzing the effects of antacids on Cefteram pivoxil absorption and excretion . Though inactive, its presence helps researchers understand the metabolic pathways of Cefteram pivoxil.

T-2525A

Relevance: T-2525A is relevant to Cefteram pivoxil because its urinary concentrations are measured in pharmacokinetic studies of the drug . Studying T-2525A provides insights into Cefteram pivoxil metabolism within the body.

Talampicillin

Relevance: Talampicillin is relevant to Cefteram pivoxil because it was included in a study evaluating the concentrations of oral antimicrobial agents in tooth extraction sites . The study found that both Talampicillin and Cefteram pivoxil achieved minimum inhibitory concentrations against Streptococcus in tooth sockets.

Cefaclor

  • Comparative antibacterial activity: Studies have compared the antibacterial activity of Cefteram and Cefaclor against various bacteria. Cefteram generally exhibits superior activity, particularly against Gram-negative bacteria .
  • Pharmacokinetic comparisons: Studies have compared the absorption and tissue penetration of Cefteram pivoxil and Cefaclor in animal models .
  • Clinical efficacy: Cefaclor serves as a comparator drug in clinical trials assessing the efficacy and safety of Cefteram pivoxil for treating various infections .

Cephalexin

Relevance: Cephalexin is frequently compared to Cefteram in studies examining their antibacterial activity against common pathogens . This comparison helps highlight Cefteram's broader spectrum of activity, especially against Gram-negative bacteria.

Ampicillin

Relevance: Ampicillin serves as a comparative standard in various studies assessing the antibacterial activity of Cefteram . These comparisons provide valuable insights into Cefteram's effectiveness against different bacterial strains.

Cefuroxime axetil

Relevance: Cefuroxime axetil is included in a study investigating the concentration of antimicrobial agents in tooth extraction sites . The study's findings suggest that Cefuroxime axetil, along with Cefteram pivoxil, achieves adequate concentrations in tooth sockets to potentially treat dental infections.

Cefdinir

  • Comparative antibacterial activity: Studies have compared the antibacterial activity of Cefteram and Cefdinir against a range of bacteria, often highlighting Cefteram's greater effectiveness against certain strains .
  • Pharmacokinetic comparisons: Research involving animal models has directly compared the pharmacokinetic properties of Cefdinir and Cefteram pivoxil, focusing on aspects like absorption and tissue distribution .
  • Clinical efficacy: Cefdinir is frequently included as a comparator drug in clinical trials designed to evaluate the efficacy and safety of Cefteram pivoxil for treating a variety of infections .

Ofloxacin

Relevance: Ofloxacin is included in a study evaluating the levels of different antimicrobial agents in tooth extraction sites . Unlike Cefteram pivoxil, Ofloxacin did not consistently achieve minimum inhibitory concentrations against Streptococcus in tooth sockets in the study.

Cefpodoxime proxetil

Relevance: Cefpodoxime proxetil is relevant to Cefteram pivoxil as they are both third-generation cephalosporins and their efficacies have been compared in studies examining their activity against penicillin-resistant Streptococcus pneumoniae .

Cefditoren pivoxil

Relevance: Cefditoren pivoxil is relevant to Cefteram pivoxil because both were evaluated for their efficacy against experimental pneumonia caused by penicillin-susceptible and -resistant Streptococcus pneumoniae . The study compared the efficacy of these drugs with other oral cephems, including Cefteram pivoxil, highlighting their relative potencies against specific bacterial strains.

Cefcapene Pivoxil

Relevance: Cefcapene Pivoxil is directly relevant to Cefteram pivoxil as it was compared in a double-blind clinical trial for treating chronic respiratory tract infections . This study found that both drugs showed comparable efficacy and safety profiles, demonstrating their potential as alternative treatment options for such infections.

S-1108

Compound Description: While the exact identity of S-1108 is not specified in the provided context, it is described as an antimicrobial agent that was studied for its pharmacokinetic and clinical efficacy in pediatric patients . The research highlighted its potential in treating various bacterial infections, including those caused by Streptococcus pneumoniae.

Relevance: S-1108 is relevant to Cefteram pivoxil as it was compared to Cefteram pivoxil in terms of antibacterial activity against clinically isolated Streptococcus pneumoniae strains . This comparison helps place Cefteram pivoxil's effectiveness against resistant strains in a broader context, demonstrating its potential advantages or limitations in treating specific infections.

Gliclazide

Relevance: While not structurally related, Gliclazide is mentioned in a study using a spontaneous reporting system database to identify drugs associated with drug-induced tubulointerstitial nephritis (TIN) . The study found that both Gliclazide and Cefteram pivoxil had high reporting odds ratios for TIN, indicating a potential risk of kidney injury associated with these medications.

Tosufloxacin tosilate hydrate

Relevance: Similar to Gliclazide, Tosufloxacin tosilate hydrate is relevant to Cefteram pivoxil in the context of drug-induced tubulointerstitial nephritis (TIN) . The study using a Japanese database for adverse drug events identified Tosufloxacin tosilate hydrate as another drug with a high reporting odds ratio for TIN, just like Cefteram pivoxil, indicating a potential risk factor.

Piperacillin–tazobactam

Relevance: Similar to the previous two compounds, Piperacillin–tazobactam is relevant to Cefteram pivoxil in the context of drug-induced tubulointerstitial nephritis (TIN) . The study highlighted Piperacillin–tazobactam as another medication associated with a high reporting odds ratio for TIN, similar to Cefteram pivoxil.

Mefenamic acid

Relevance: Like the previous compounds, Mefenamic Acid is relevant in the context of drug-induced tubulointerstitial nephritis (TIN) . Although not structurally related to Cefteram pivoxil, Mefenamic Acid was identified in the study as another drug associated with a high reporting odds ratio for TIN.

Properties

CAS Number

82547-81-7

Product Name

Cefteram pivoxil

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C22H27N9O7S2

Molecular Weight

593.6 g/mol

InChI

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1

InChI Key

UIYAXIPXULMHAI-JLGRZTKVSA-N

SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; Antibiotic T 2588; Ro 19-5248; T 2588; Tomir

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.